1-((4-chlorobenzyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine
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Overview
Description
1-((4-chlorobenzyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is a synthetic organic compound that belongs to the class of sulfonyl piperidines. This compound is characterized by the presence of a 4-chlorobenzyl group attached to a sulfonyl moiety, which is further connected to a piperidine ring substituted with a 1-methyl-1H-pyrazol-3-yl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-chlorobenzyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the 4-chlorobenzyl sulfonyl chloride: This step involves the reaction of 4-chlorobenzyl chloride with sulfuryl chloride in the presence of a catalyst such as aluminum chloride to form 4-chlorobenzyl sulfonyl chloride.
Nucleophilic substitution: The 4-chlorobenzyl sulfonyl chloride is then reacted with piperidine in the presence of a base such as triethylamine to form 1-((4-chlorobenzyl)sulfonyl)piperidine.
Pyrazole substitution: Finally, the 1-((4-chlorobenzyl)sulfonyl)piperidine is reacted with 1-methyl-1H-pyrazole in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative catalysts, and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-((4-chlorobenzyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Triethylamine as a base, N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
1-((4-chlorobenzyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific receptors or enzymes.
Biological Research: It is used in studies to understand its effects on biological systems, including its interaction with proteins and other biomolecules.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules or as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 1-((4-chlorobenzyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved would depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
1-((4-chlorobenzyl)sulfonyl)-3-(1H-pyrazol-3-yl)piperidine: Similar structure but lacks the methyl group on the pyrazole ring.
1-((4-methylbenzyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine: Similar structure but has a methyl group instead of a chlorine atom on the benzyl ring.
Uniqueness
1-((4-chlorobenzyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is unique due to the presence of both the 4-chlorobenzyl and 1-methyl-1H-pyrazol-3-yl groups, which confer specific chemical and biological properties. These structural features may enhance its binding affinity to certain molecular targets or improve its stability under various conditions.
Biological Activity
1-((4-chlorobenzyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. It possesses a piperidine ring substituted with a sulfonyl group and a pyrazole moiety, which contribute to its biological activity. This article explores the compound's biological activity, focusing on its mechanisms, potential therapeutic uses, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is C16H20ClN3O2S, with a molecular weight of 353.87 g/mol. The compound's structure includes:
- A piperidine ring which is known for various pharmacological properties.
- A sulfonyl group that enhances biological activity through interactions with various molecular targets.
- A pyrazole moiety , which is often associated with anti-inflammatory and antimicrobial activities.
The biological activity of this compound is primarily attributed to its interactions with multiple molecular targets within biological systems. Key mechanisms include:
- Enzyme Modulation : The compound may influence enzyme activities, particularly those involved in inflammatory pathways.
- Receptor Binding : It has the potential to bind to specific receptors, altering cellular signaling pathways.
- Ion Channel Interaction : The compound may affect ion channel functions, contributing to its pharmacological effects.
Anti-inflammatory Properties
Preliminary studies suggest that this compound exhibits anti-inflammatory properties. Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
Antitumor Activity
Research has indicated potential antitumor properties for this compound. Studies involving similar pyrazole derivatives have demonstrated their ability to induce apoptosis in cancer cells and inhibit tumor growth .
Comparative Analysis with Similar Compounds
A comparative analysis of structurally related compounds reveals insights into the unique biological activities of this compound:
Compound Name | Structure | Key Features |
---|---|---|
1-(4-fluorobenzyl)sulfonyl-3-(1-methyl-1H-pyrazol-5-yl)piperidine | Structure | Similar piperidine structure but different halogen substitution on benzene. |
N-(4-chlorophenyl)sulfonamide derivatives | Structure | Contains a sulfonamide group instead of sulfonyl, affecting biological activity. |
4-(pyridin-3-yl)piperidine derivatives | Structure | Different heterocyclic substituent that may alter pharmacodynamics. |
The unique combination of functional groups in this compound may result in distinct chemical and biological properties compared to these similar compounds.
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds, providing insights into the potential applications of this compound:
- Antimicrobial Activity : Research on pyrazole derivatives demonstrated significant antimicrobial effects against various pathogens, suggesting that similar compounds may exhibit comparable efficacy .
- Enzyme Inhibition : Studies have shown that compounds bearing piperidine nuclei possess strong inhibitory activities against enzymes such as acetylcholinesterase, indicating potential for neurological applications .
- Binding Affinity Studies : Docking studies have elucidated the interaction profiles of similar compounds with target proteins, highlighting their pharmacological effectiveness through binding interactions with bovine serum albumin (BSA) and other proteins .
Properties
IUPAC Name |
1-[(4-chlorophenyl)methylsulfonyl]-3-(1-methylpyrazol-3-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O2S/c1-19-10-8-16(18-19)14-3-2-9-20(11-14)23(21,22)12-13-4-6-15(17)7-5-13/h4-8,10,14H,2-3,9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPHXIDJKYHSLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.